N-(2-adamantyl)piperidin-1-amine

Description

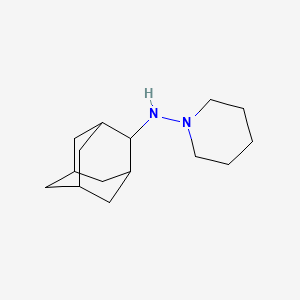

Structure

3D Structure

Properties

IUPAC Name |

N-(2-adamantyl)piperidin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-2-4-17(5-3-1)16-15-13-7-11-6-12(9-13)10-14(15)8-11/h11-16H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDZGLBNEMNAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2C3CC4CC(C3)CC2C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2 Adamantyl Piperidin 1 Amine

Established Synthetic Pathways for the Adamantyl-Piperidine Core

The synthesis of the core adamantyl-piperidine structure is foundational to obtaining N-(2-adamantyl)piperidin-1-amine. This generally involves either attaching a pre-formed adamantyl unit to a piperidine (B6355638) precursor or building the piperidine ring onto an adamantane-containing starting material.

The introduction of the adamantyl group, a bulky and rigid hydrocarbon cage, is a key step that significantly influences the properties of the final molecule. The first synthesis of adamantane (B196018) itself was achieved by Prelog in 1941, albeit with a very low yield. rsc.org Modern methods have since been developed for the functionalization of adamantane, allowing for its incorporation into more complex structures. The adamantyl group can be introduced via nucleophilic substitution using an appropriate adamantyl halide or by employing organometallic adamantyl reagents. The steric bulk of the adamantyl group can direct the regioselectivity of reactions and can also be leveraged to enhance the stability of the resulting molecule. organic-chemistry.org

The piperidin-1-amine moiety, also known as N-aminopiperidine, is a crucial component for further derivatization. An established method for its synthesis involves the reaction of piperidine with hydroxylamine-O-sulfonic acid in an aqueous alkaline solution. nih.gov Careful control of the molar ratio of reactants and the reaction temperature is critical to achieving a high yield of the desired product. nih.gov Alternative methods for the synthesis of cyclic amines, including piperidines, involve the N-heterocyclization of primary amines with diols catalyzed by iridium complexes or the one-pot cyclocondensation of alkyl dihalides with hydrazines under microwave irradiation. nih.gov

Novel Synthetic Routes and Process Optimization in Academic Research

Recent research has focused on developing more efficient, sustainable, and selective methods for the synthesis of substituted piperidines, which can be applied to the production of this compound and its analogs.

The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to minimize environmental impact. This includes the use of water as a solvent, which can mediate intramolecular cyclization reactions, and the development of one-pot syntheses that reduce the number of steps and the amount of waste generated. nih.gov For instance, a green approach to N-substituted piperidones, which can be precursors to piperidines, has been developed to avoid the classical Dieckmann condensation. nih.gov Furthermore, the use of biocatalysts and renewable starting materials, such as the synthesis of piperidine from bio-renewable tetrahydrofurfurylamine, represents a significant advancement in sustainable chemical production. rsc.org

Catalytic methods offer powerful tools for the synthesis of complex piperidine structures with high selectivity. Transition metal catalysts, including palladium, rhodium, and gold, are widely used for various C-N and C-C bond-forming reactions to construct the piperidine ring. nih.govajchem-a.com For instance, gold(I)-catalyzed intramolecular hydroamination of alkenes provides an efficient route to piperidines. nih.gov

A significant challenge in the synthesis of 2-substituted piperidines like the adamantyl derivative is controlling the stereochemistry. Asymmetric synthesis is crucial for producing specific stereoisomers, which can have different biological activities. nih.govajchem-a.com Chiral catalysts and auxiliaries are employed to achieve high enantioselectivity. acs.orgacs.org For example, a highly regio- and stereoselective approach to 2-substituted dihydropyridines, which can be reduced to piperidines, has been reported using the directing effect of an imidate group. acs.org Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have also emerged as a powerful strategy for the asymmetric dearomatization of pyridines to access stereo-defined piperidines. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

The this compound scaffold serves as a versatile platform for the design and synthesis of a wide range of analogs and derivatives. The primary amino group of the piperidin-1-amine moiety is a key functional handle for introducing various substituents through reactions such as acylation, alkylation, and Schiff base formation.

Chemical Modifications at the Piperidine Ring

Modifications at the piperidine ring of this compound are crucial for modulating the compound's physicochemical properties and biological activity. These modifications primarily target the nitrogen atom of the piperidine ring, leading to a range of N-substituted derivatives.

One of the common modifications is N-alkylation. For instance, the parent N-H compound, 2-(2-adamantyl)piperidine, can be N-alkylated to introduce various alkyl groups. nih.gov This N-alkylation, however, can significantly impact the conformational properties of the piperidine ring and, consequently, its biological activity. nih.gov A study on 2-(2-adamantyl)piperidines revealed that while the N-H derivative was active, N-alkylation with groups such as methyl, ethyl, and propyl led to a loss of biological activity. nih.gov This was attributed to the different conformational preferences of the N-H and N-alkyl piperidines. nih.gov

In a related context, the study of 2-(1-adamantyl)-1-methylpiperidine and 2-(2-adamantyl)-1-methylpiperidine using NMR spectroscopy and molecular mechanics calculations has shown that the introduction of a methyl group on the piperidine nitrogen forces the adamantyl group into an equatorial position, with the N-methyl group being axial, as the most stable conformation. acs.org

Furthermore, the piperidine nitrogen can be incorporated into more complex functional groups. For example, N-(adamantan-1-yl)piperidine-1-carbothioamide can be synthesized by reacting adamantan-1-yl isothiocyanate with piperidine. acs.org This carbothioamide can then be further reacted with substituted benzyl (B1604629) bromides to yield N'-(adamantan-1-yl)piperidine-1-carbothioimidates. acs.org Such modifications introduce larger, functionalized moieties at the piperidine nitrogen, significantly altering the steric and electronic properties of the parent molecule.

The synthesis of piperidine derivatives can also be achieved through various cyclization strategies, which can be adapted to produce substituted piperidines that could then be linked to an adamantyl group. mdpi.comajchem-a.com These methods provide access to a wide array of substituted piperidine rings that can be used as building blocks.

The introduction of different substituents on the piperidine nitrogen allows for the fine-tuning of properties like lipophilicity and polarity, which can be crucial for pharmacokinetic considerations. d-nb.infonih.gov

Table 1: Examples of Chemical Modifications at the Piperidine Ring

| Starting Material | Reagents and Conditions | Modified Structure | Research Finding | Reference |

| 2-(2-Adamantyl)piperidine | Alkyl halide | N-Alkyl-2-(2-adamantyl)piperidine | N-alkylation resulted in derivatives devoid of biological activity observed in the parent N-H compound. | nih.gov |

| 2-(2-Adamantyl)piperidine | Formaldehyde/formic acid or other methylating agents | 2-(2-Adamantyl)-1-methylpiperidine | The N-methyl group prefers an axial position, forcing the adamantyl group into an equatorial position. | acs.org |

| Piperidine | Adamantan-1-yl isothiocyanate, then substituted benzyl bromide | Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate | Creates a significantly larger and functionalized derivative at the piperidine nitrogen. | acs.org |

Structural Diversification of the Adamantyl Moiety

The adamantyl moiety is a key pharmacophore in many biologically active compounds due to its rigid, lipophilic, and bulky nature. mdpi.com Diversification of this part of this compound can lead to new analogs with altered properties. Synthetic strategies for adamantane derivatization can be broadly categorized into functionalization of the adamantane cage and building the adamantane skeleton with pre-installed functional groups.

One approach to structural diversification is the synthesis of 1,2-annulated adamantane piperidines. nih.gov This involves the construction of a new ring fused to the adamantane core, creating a highly rigid and structurally complex scaffold. These annulated derivatives have shown significant biological activity, highlighting the importance of the adamantyl moiety's three-dimensional structure. nih.gov

The synthesis of 1,2-disubstituted adamantane derivatives is another key strategy. mdpi.com This can be achieved through the construction of the adamantane framework from bicyclic precursors or via protoadamantane-adamantane rearrangements. mdpi.com These methods allow for the introduction of various substituents at the 1 and 2 positions of the adamantane ring, offering a wide range of structural diversity. For example, the Ritter reaction of (3-noradamantyl)methylene alcohols can be used to synthesize 1,2-disubstituted adamantyl amines. mdpi.com

General methods for the synthesis of 2-adamantyl-containing amines have also been developed, such as the reduction of unsaturated nitriles containing the 2-adamantyl fragment. researchgate.net These synthetic routes provide access to various amines with a 2-adamantyl substituent, which can then be coupled with a piperidine ring.

The introduction of substituents directly onto the adamantane cage can influence the molecule's lipophilicity and its interactions with biological targets. mdpi.com The bulky adamantyl group itself is known to be a desirable feature in many drug candidates. mdpi.com

Table 2: Examples of Structural Diversification of the Adamantyl Moiety

| Synthetic Strategy | Resulting Adamantyl Structure | Potential Application in this compound Analogs | Reference |

| 1,2-Annulation | Adamantane fused with a piperidine ring | Creates highly rigid analogs with potentially enhanced biological activity. | nih.gov |

| Protoadamantane-adamantane rearrangement | 1,2-Disubstituted adamantane | Allows for the introduction of various functional groups on the adamantane core. | mdpi.com |

| Reduction of unsaturated nitriles with a 2-adamantyl fragment | 2-Adamantyl amine derivatives | Provides a route to diverse 2-adamantyl precursors for synthesis. | researchgate.net |

Introduction of Linkers and Functional Groups for Bioconjugation Studies

The introduction of linkers and functional groups onto the this compound scaffold is essential for enabling its conjugation to other molecules, such as fluorescent probes, affinity tags, or larger biomolecules. This is a key step in studying the compound's mechanism of action and for the development of targeted drug delivery systems.

One common strategy is to introduce a reactive functional group, such as an amine or a carboxyl group, at a specific position on the molecule. For example, piperidine derivatives with an aminoethyl or aminomethyl group can be synthesized. sigmaaldrich.comnih.govbldpharm.com These amino groups can then be used for conjugation via amide bond formation or other amine-reactive chemistries. Commercially available building blocks like 1-(2-aminoethyl)piperidine and 1-aminopiperidine (B145804) can serve as starting points for the synthesis of such derivatives. sigmaaldrich.comnih.govsigmaaldrich.comsigmaaldrich.com

The synthesis of derivatives with functional groups amenable to click chemistry, such as alkynes or azides, is another powerful approach for bioconjugation. While not directly reported for this compound, general methods for introducing such groups into organic molecules are well-established and could be adapted.

Furthermore, the introduction of functional groups can be designed to modulate the pharmacokinetic properties of the molecule. d-nb.infonih.gov For instance, the synthesis of arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates bearing a nitro group offers a handle for further functionalization. acs.org The nitro group can be reduced to an amine, which can then be used for bioconjugation.

Table 3: Examples of Linkers and Functional Groups for Bioconjugation

| Linker/Functional Group | Position of Introduction | Synthetic Precursor/Method | Potential Use in Bioconjugation | Reference |

| Aminoethyl group | Piperidine nitrogen | 1-(2-Aminoethyl)piperidine | Amide bond formation, reaction with isothiocyanates, etc. | sigmaaldrich.comnih.gov |

| Amino group | Piperidine nitrogen | 1-Aminopiperidine | Formation of hydrazones, amides, etc. | sigmaaldrich.comsigmaaldrich.com |

| Aminomethylphenyl group | Piperidine nitrogen | 3-((4-(Aminomethyl)phenyl)amino)piperidine-2,6-dione | Provides an aromatic linker with a primary amine for conjugation. | bldpharm.com |

| Nitrobenzyl group | Piperidine nitrogen (as part of a carbothioimidate) | Reaction with 4-nitrobenzyl bromide | Reduction of the nitro group to an amine for subsequent conjugation. | acs.org |

Pharmacological Target Identification and Mechanistic Elucidation

In Vitro Receptor Binding Profiling and Ligand-Target Interactions

The interaction of a compound with various receptors is a key determinant of its pharmacological effects. The adamantyl and piperidine (B6355638) moieties are present in numerous biologically active compounds, suggesting that N-(2-adamantyl)piperidin-1-amine could exhibit affinity for one or more receptor families.

G-protein coupled receptors represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. The modulatory activity of this compound on various GPCRs remains an area of active investigation. For instance, related piperidine-containing structures have been identified as antagonists for the CB1 cannabinoid receptor. nih.gov Computational modeling and in vitro binding assays are essential to determine if this compound exhibits any significant affinity or modulatory effects on these or other GPCRs, such as opioid receptors, which are known to bind aminomethyl tetrahydronaphthalene derivatives. mdpi.com

Ion channels and neurotransmitter transporters are critical for neuronal signaling and other physiological processes. The structural features of this compound suggest potential interactions with these targets. Studies on structurally similar piperidine derivatives have revealed interactions with monoamine transporters, including those for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). nih.gov For example, certain cis-3,6-disubstituted piperidine analogues have shown high affinity for DAT. nih.gov Future research will need to employ techniques such as radioligand binding assays and electrophysiological recordings to ascertain the specific interactions of this compound with various ion channels and transporters.

| Target | Interaction Type | Reference |

| Dopamine Transporter (DAT) | Potential Inhibition | nih.gov |

| Serotonin Transporter (SERT) | Potential Inhibition | nih.gov |

| Norepinephrine Transporter (NET) | Potential Inhibition | nih.gov |

This table is predictive based on the activity of structurally related compounds and requires experimental validation for this compound.

Enzymes are another major class of drug targets. The adamantane (B196018) group can confer specific binding properties, and the piperidine ring is a common scaffold in enzyme inhibitors. For example, other piperidine derivatives have been investigated as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis and the NLRP3 inflammasome. nih.govmdpi.comresearchgate.net Determining whether this compound can inhibit or activate specific enzymes will be crucial to understanding its biological activity.

| Enzyme | Potential Activity | Reference |

| 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) | Potential Inhibition | nih.gov |

| NLRP3 Inflammasome | Potential Inhibition | mdpi.comresearchgate.net |

This table is predictive based on the activity of structurally related compounds and requires experimental validation for this compound.

Cellular and Subcellular Mechanism of Action Investigations

Beyond initial target binding, it is essential to understand how a compound affects cellular processes and engages with its targets within the complex environment of a living cell.

Once a primary target is identified, the subsequent step is to investigate the downstream effects on intracellular signaling pathways. For instance, if this compound were to interact with a GPCR, it would be important to determine its impact on second messenger systems like cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) pathways. Similarly, modulation of ion channels would lead to changes in membrane potential and intracellular ion concentrations, which in turn affect numerous signaling cascades. mdpi.com The study of related piperidine derivatives has shown modulation of pathways involved in inflammation, such as the NLRP3 inflammasome-mediated release of IL-1β. mdpi.comresearchgate.net

Confirming that a compound reaches and binds to its intended intracellular target in a cellular context is a critical step in drug development. Techniques such as cellular thermal shift assays (CETSA) or the use of fluorescently labeled probes in competition binding assays can provide direct evidence of target engagement. nih.gov These studies are vital to correlate the biochemical potency of a compound with its cellular activity and to understand the factors that may influence its efficacy in a physiological setting.

Molecular Docking and Ligand-Protein Interaction Modeling

No studies detailing the molecular docking or ligand-protein interaction modeling of this compound were identified.

Phenotypic Screening and Target Deconvolution Strategies in Preclinical Research

No publications on the use of phenotypic screening or subsequent target deconvolution strategies for this compound in a preclinical setting were found.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Elements within N-(2-adamantyl)piperidin-1-amine

The biological activity of this compound is intrinsically linked to its distinct structural components, which together form the key pharmacophoric elements. A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. researchgate.net For adamantane (B196018) derivatives, these elements are well-recognized. nih.govrsc.org

The primary pharmacophoric contributions arise from:

The Adamantane Moiety : This bulky, lipophilic cage is often described as a "lipophilic bullet" or a rigid hydrophobic scaffold. nih.govnih.gov Its main roles include:

Hydrophobic Interactions : The adamantane group provides significant lipophilicity, facilitating strong hydrophobic interactions within the binding pockets of target proteins, such as enzymes or ion channels. nih.govnih.gov This is a decisive factor for receptor binding. nih.gov

Rigid Scaffold : The rigid, diamondoid structure of adamantane serves as a non-metabolizable and conformationally restricted anchor. nih.govias.ac.in This rigidity helps to pre-organize the attached functional groups in a specific spatial orientation, reducing the entropic penalty upon binding to a receptor and thus enhancing affinity. nih.gov

Precise Positioning : The defined three-dimensional structure allows for the precise positioning of other substituents, enabling a more effective exploration of the topology of a drug target. publish.csiro.aupublish.csiro.au

The Piperidine (B6355638) Ring : This nitrogen-containing heterocycle is a common motif in many neurologically active and other therapeutic agents. acs.orgacs.org Its key contributions include:

Basic Nitrogen Center : The nitrogen atom in the piperidine ring is basic and can be protonated at physiological pH. This positive charge is often critical for forming ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in the active site of a target protein.

The Amine Linker : The primary amine group (-NH2) directly attached to the piperidine nitrogen is a key functional group. It can act as a hydrogen bond donor, further anchoring the ligand into its binding site. The combination of the piperidine nitrogen and the exocyclic amine creates a hydrazinylpiperidine moiety, which influences the electronic properties and hydrogen bonding capacity of the molecule.

In concert, the bulky, hydrophobic adamantyl group anchors the molecule in a nonpolar pocket, while the piperidine-amine portion provides specific hydrogen bonding and ionic interactions, creating a bifunctional pharmacophore essential for its biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are fundamental in modern drug discovery for predicting the activity of novel compounds, prioritizing synthesis, and optimizing lead structures. mdpi.comyoutube.comnih.gov

For adamantane derivatives, QSAR models have been developed to predict their activity against various targets, such as the influenza M2 ion channel. mdpi.comnih.gov The development of a QSAR model typically involves several key steps:

Data Set Assembly : A series of structurally related compounds, such as analogs of this compound, with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.govmdpi.comnih.gov

Descriptor Calculation : For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume, shape), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties. nih.govnih.gov

Model Building : Statistical or machine learning methods are used to build a mathematical equation that links the descriptors to the biological activity. nih.govyoutube.com For instance, Comparative Molecular Field Analysis (CoMFA) generates 3D contour maps that visualize regions where steric bulk or electrostatic charge is favorable or unfavorable for activity. mdpi.com

Validation : The predictive power of the model is rigorously tested using internal (cross-validation) and external validation sets to ensure its robustness and reliability for predicting new compounds. youtube.com

Studies on related aminoadamantanes have shown that factors like hydrophobicity and molecular shape are critical determinants of activity. nih.gov QSAR analyses revealed that for some analogs, hydrophobic interactions are dominant, while for others, dipole-dipole interactions and steric complementarity are more significant. nih.gov

| Descriptor Class | Description | Example Parameter | Relevance to this compound |

|---|---|---|---|

| Hydrophobic | Quantifies the lipophilicity of the molecule, crucial for membrane permeability and hydrophobic interactions. | LogP, π constants | The adamantane cage contributes significantly to high lipophilicity. nih.gov |

| Electronic | Describes the electronic properties, such as charge distribution and dipole moment, important for electrostatic interactions. | Dipole Moment, Partial Atomic Charges | The piperidine nitrogen and amine group create a distinct charge distribution. nih.gov |

| Steric/Topological | Represents the size, shape, and connectivity of the molecule, determining its fit in a binding pocket. | Molecular Volume, Shape Indices | The bulky, rigid adamantane group imposes significant steric constraints. nih.gov |

The pharmacophoric model and QSAR insights for this compound serve as a foundation for in silico (computational) screening and the design of virtual libraries. nih.govnih.govmdpi.com This process allows for the rapid evaluation of a vast number of hypothetical compounds before committing to their chemical synthesis. mdpi.comresearchgate.net

The process typically follows these steps:

Scaffold Definition : The core structure, in this case, the (2-adamantyl)piperidine scaffold, is defined as the template. researchgate.netcreative-diagnostics.com

Library Enumeration : A virtual library is created by systematically attaching a wide variety of chemical substituents (R-groups) to specific points on the scaffold. This can generate millions of virtual compounds. nih.gov

Virtual Screening : The generated library is then screened using computational methods. This can involve:

Docking Simulations : Each virtual compound is "docked" into a 3D model of the target protein to predict its binding mode and estimate its binding affinity. nih.govnih.gov

QSAR Prediction : The previously developed QSAR models are used to predict the biological activity of the virtual compounds based on their calculated descriptors. mdpi.com

ADMET Filtering : Compounds are filtered based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to eliminate those with poor drug-like characteristics. mdpi.com

This approach enables the identification of promising new candidates from a large chemical space, focusing synthetic efforts on molecules with the highest probability of success. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. acs.orgrsc.org For a flexible molecule like this compound, understanding its preferred conformation is vital, as only specific shapes may be able to bind effectively to a biological target. acs.orgnih.gov Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with their environment. nih.govnih.govresearchgate.net

For 2-substituted piperidines, the key conformational equilibrium is the chair inversion of the piperidine ring, which places the substituent in either an axial or equatorial position. acs.orgnih.gov Furthermore, the orientation of the N-H or N-alkyl group on the nitrogen atom (axial vs. equatorial) also contributes to the conformational landscape. acs.org

Studies on the closely related 2-(2-adamantyl)-N-methylpiperidine have shown through NMR spectroscopy and molecular mechanics calculations that the chair conformation with an equatorial adamantyl group and an axial methyl group is by far the most stable. acs.org However, a minor population of a second conformation, with both substituents in axial positions, was also identified. acs.org The dramatic reduction in biological activity upon N-alkylation of 2-(2-adamantyl)piperidine was attributed to these differences in conformational properties between the N-H and N-alkyl derivatives. nih.gov

| Conformation | 2-Adamantyl Group | N-Methyl Group | Calculated Relative Energy (kcal/mol) | Calculated Population (298 K) |

|---|---|---|---|---|

| A | Equatorial | Axial | 0.00 | ~75% |

| D | Axial | Axial | ~0.6 - 0.8 | ~25% |

| Other Chairs | - | - | > 3.0 | Negligible |

Note: Data is for the N-methyl analog but illustrates the conformational principles applicable to this compound. The N-H compound (parent to this compound) would have different energetic profiles but follows similar conformational possibilities.

MD simulations can further explore these dynamics, showing how the molecule behaves in a solvated environment and how it interacts with a target receptor. nih.govnih.gov These simulations can reveal the stability of ligand-receptor complexes and identify key interactions that persist over time, providing a more dynamic picture than static docking models. tandfonline.com

Impact of Stereochemistry on Biological Activity and Selectivity

Stereochemistry, the 3D arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov Since biological targets like receptors and enzymes are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. The 2-adamantyl group is chiral because it is attached to the piperidine ring at its C2 position, which is a stereocenter. This means this compound can exist as a pair of enantiomers.

The adamantane scaffold itself can be used to control the three-dimensional arrangement of pharmacophores. publish.csiro.aunih.gov The synthesis of specific stereoisomers and the evaluation of their biological activities are critical for SAR studies. In many cases, one enantiomer is significantly more active than the other (eutomer vs. distomer), or the two enantiomers may even have different biological activities altogether.

Preclinical Efficacy and Pharmacodynamics in Disease Models

Evaluation in Established In Vitro Disease Models

In vitro models are crucial for the initial screening and characterization of the biological activity of new chemical entities. These systems allow for the controlled study of a compound's effect on specific cellular processes.

Madin-Darby Canine Kidney (MDCK) cells are a standard in vitro model for influenza virus research. semanticscholar.org Assays using these cells are commonly employed to determine the antiviral potency of compounds. The evaluation typically involves infecting the cells with an influenza virus strain and then treating them with the test compound. The efficacy of the compound is often measured by its ability to inhibit the viral cytopathic effect (CPE), with results expressed as the half-maximal inhibitory concentration (IC50). nih.gov

While specific data for N-(2-adamantyl)piperidin-1-amine in MDCK cell assays is not available, studies on the closely related compound, 2-(2-adamantyl)piperidine , have demonstrated notable anti-influenza A virus activity. nih.govnih.gov Research has shown that the parent N-H compound of 2-(2-adamantyl)piperidine was found to be 3-4 times more active against the H2N2 strain of influenza A than the established antiviral drugs amantadine (B194251) and rimantadine. nih.gov However, N-alkylation of this compound led to a loss of biological activity. nih.gov Other research has also highlighted the anti-influenza A H3N2 virus potency of several 2-(2-adamantyl)piperidine derivatives. nih.gov

The antiviral mechanism of adamantane (B196018) derivatives is generally attributed to the blockage of the M2 ion channel of the influenza A virus, which is essential for viral replication. nih.gov

Organoid and tissue culture models represent a significant advancement in preclinical research, offering a three-dimensional environment that more closely mimics the in vivo physiology of tissues and organs. These models are increasingly used for studying disease pathogenesis and for drug screening.

Currently, there is no specific information available in the scientific literature regarding the evaluation of This compound in organoid or tissue culture models for any disease.

Assessment in Relevant In Vivo Animal Models

In vivo animal models are indispensable for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate in a whole-organism setting.

Pharmacodynamic (PD) markers are used to assess the biochemical and physiological effects of a drug on the body and to establish a dose-response relationship. Biomarker discovery is crucial for understanding the mechanism of action and for predicting clinical efficacy.

There are no specific studies on pharmacodynamic markers or biomarker discovery for This compound in animal models reported in the available literature.

Genetically modified or induced disease models in animals are used to mimic human diseases. For adamantane derivatives, a common in vivo model is influenza virus-induced pneumonia in mice. nih.govactanaturae.ru

While no in vivo efficacy data for This compound is available, a study on the related compound, (R)-6-(1-adamantyl)piperidin-2,4-dione , in a mouse model of pneumonia induced by a rimantadine-resistant influenza A virus (A/California/04/09 H1N1) has shown significant efficacy. nih.govactanaturae.ru In this model, oral administration of the compound resulted in a significant reduction in mortality, decreased weight loss, and inhibited virus replication in the lungs of the infected mice. nih.govactanaturae.ru A pilot toxicity study in mice also demonstrated that 2-(1-adamantyl)piperidine was tolerated at a dose of 30 mg/kg. nih.gov

Dose-response studies are essential for determining the optimal dose range of a drug candidate. These studies evaluate the relationship between the dose of the compound and the magnitude of its biological effect.

Specific dose-response characterization for This compound in animal studies has not been reported. However, in the study of (R)-6-(1-adamantyl)piperidin-2,4-dione in a mouse influenza model, a clear dose-dependent effect was observed. nih.govactanaturae.ru Oral administration at doses of 15 mg/kg/day and 20 mg/kg/day for five days demonstrated varying levels of protection, with the higher dose providing greater efficacy in terms of animal survival and reduction of viral titers in the lungs. nih.govactanaturae.ru Specifically, a dose of 20 mg/kg/day led to a significant decrease in mortality to 20%, and in the case of a related compound, it fully protected the animals from death. actanaturae.ru

Combination Therapies and Synergistic Effects in Preclinical Settings

Preclinical research into the application of this compound in combination with other therapeutic agents is an area where published data is not currently available. The exploration of synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects, is a critical step in the development of novel treatment regimens. Such strategies can potentially enhance efficacy, reduce the required dosages of individual agents, and minimize the development of drug resistance.

While specific studies on this compound are absent from the current scientific literature, the broader classes of adamantane and piperidine (B6355638) derivatives have been investigated in combination therapy models for various diseases. These studies may offer insights into the potential future research directions for this compound.

For instance, in the field of virology, adamantane derivatives have historically been a cornerstone of influenza A treatment. Research into related compounds, such as certain 2-(2-adamantyl)piperidines, has demonstrated antiviral activity. nih.gov The general principle of combining antiviral agents with different mechanisms of action is a well-established strategy to improve treatment outcomes and combat resistance.

Similarly, compounds featuring a piperidine scaffold have been assessed for synergistic potential. A notable example involves a 4-aminopiperidine (B84694) derivative investigated for Hepatitis C virus (HCV) infection. This compound demonstrated synergistic antiviral effects when combined with existing direct-acting antivirals like telaprevir (B1684684) and daclatasvir, as well as with broader spectrum antivirals such as ribavirin. nih.gov The synergistic interactions observed in these studies underscore the potential for piperidine-containing molecules to act in concert with other drugs.

The table below conceptualizes how data on potential synergistic effects of this compound, if studied, might be presented. The values and combination indices are hypothetical and for illustrative purposes only, as no such preclinical data has been published.

Table 1: Hypothetical Synergistic Effects of this compound in a Preclinical Model This table is for illustrative purposes only. No published data is available for this compound combination therapies.

| Combination Agent | Disease Model | Observed Effect | Combination Index (CI)* |

|---|---|---|---|

| Drug X | Cancer Cell Line A | Increased Apoptosis | < 1 (Synergy) |

| Drug Y | Neuropathic Pain Model | Enhanced Analgesia | < 1 (Synergy) |

| Drug Z | Viral Infection Model | Reduced Viral Load | < 1 (Synergy) |

*A Combination Index (CI) less than 1 typically indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 suggests antagonism.

Future preclinical studies would be necessary to determine if this compound exhibits any synergistic properties. Such research would involve screening the compound in combination with a panel of standard-of-care agents in relevant disease models to identify any promising interactions that could be further developed for clinical application.

Pharmacokinetic and Metabolic Research in Preclinical Systems

Research into the pharmacokinetic and metabolic profile of N-(2-adamantyl)piperidin-1-amine and its analogs is crucial for understanding their potential as therapeutic agents. Preclinical studies in various in vitro and in vivo systems have begun to elucidate their metabolic fate, distribution throughout the body, and ability to cross biological barriers.

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

Application of Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-(2-adamantyl)piperidin-1-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's atomic connectivity and spatial arrangement can be assembled.

Structural Elucidation:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, distinct signals would be expected for the protons on the adamantyl cage, the piperidine (B6355638) ring, and the amine group. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The rigid, polycyclic structure of the adamantyl group and the piperidine ring would give rise to a series of characteristic signals in the aliphatic region of the spectrum.

2D NMR Techniques: To definitively assign these signals and confirm the structure, 2D experiments are crucial. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the mapping of proton-proton networks within the piperidine and adamantyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly vital for connecting the adamantyl group to the piperidine ring through the nitrogen atom.

Conformational Studies: The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky 2-adamantyl substituent will preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. Dynamic NMR spectroscopy can be employed to study the stereodynamics and conformational preferences of such substituted piperidines. sigmaaldrich.com Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the through-space proximity of protons, confirming the relative orientation of the adamantyl and piperidine moieties. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atoms | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Adamantyl Cage | CH, CH₂ | 1.5 - 2.1 | 28 - 40 |

| Piperidine Ring | Axial & Equatorial CH₂ | 1.4 - 1.7 (ring), 2.5 - 2.9 (adjacent to N) | 24 - 26 (C4), 50 - 55 (C2, C6) |

| Amine | NH | 1.0 - 3.0 (broad) | N/A |

| Adamantyl-Piperidine Linkage | C-N | N/A | 60 - 70 (Adamantyl C2) |

Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantitative Bioanalysis in Research Samples

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful technique for identifying and quantifying the compound and its metabolites in complex biological matrices. Its high sensitivity and specificity are essential for preclinical research.

Metabolite Identification: In vitro studies using human liver microsomes or hepatocytes are performed to predict in vivo metabolic pathways. For this compound, metabolism is likely to occur on the adamantyl cage, a common site for oxidative modification. nih.gov

Hydroxylation: The addition of a hydroxyl group (+16 Da mass shift) is a primary metabolic route for adamantane-containing compounds. High-resolution mass spectrometry can confirm the elemental composition of the metabolite. nih.gov

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to fragment the parent ion and its metabolites. The resulting fragmentation patterns provide structural information that helps to pinpoint the site of modification. For instance, fragmentation of a hydroxylated metabolite can indicate whether the oxidation occurred on the adamantyl or piperidine moiety. nih.gov A dihydroxylated metabolite (+32 Da) might also be formed. nih.gov

Quantitative Bioanalysis: For pharmacokinetic studies, a validated LC-MS/MS method would be developed to quantify this compound in research samples (e.g., plasma, tissue). This involves using a stable isotope-labeled internal standard and generating a calibration curve to ensure accuracy and precision. The method allows for the determination of key pharmacokinetic parameters.

Table 2: Potential Metabolites of this compound Detectable by Mass Spectrometry

| Metabolic Reaction | Mass Shift from Parent Compound | Potential Metabolite Structure |

| Mono-hydroxylation | +16 Da | Hydroxyl group on the adamantyl or piperidine ring |

| Di-hydroxylation | +32 Da | Two hydroxyl groups on the adamantyl ring |

| N-dealkylation | -167 Da | Piperidin-1-amine (loss of adamantyl group) |

| Ring Opening | Variable | Oxidative cleavage of the piperidine ring |

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Complex Analysis

Determining the three-dimensional structure of a compound, both alone and in complex with its biological target, provides invaluable insight into its function and mechanism of action.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise atomic coordinates of a molecule in its solid state. For this compound, obtaining a suitable crystal would allow for the unequivocal confirmation of its structure, including bond lengths, bond angles, and torsional angles. Analysis of related structures, such as N'-(adamantan-1-yl)piperidine derivatives, shows that these molecules can exhibit distinct molecular conformations and packing arrangements in the crystal lattice. acs.org Such studies provide definitive proof of stereochemistry and reveal non-covalent interactions that stabilize the crystal structure. acs.orgmdpi.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique for determining the high-resolution structure of large macromolecular complexes, such as receptors or enzymes, in a near-native, vitrified state. nih.gov If this compound were found to bind to a large biological target, cryo-EM could be used to visualize the ligand-target complex. nih.gov This would reveal the specific binding pocket, the orientation of the ligand within the pocket, and the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding. This information is critical for structure-based drug design and for understanding the molecular basis of the compound's activity. nih.gov

Table 3: Representative Crystallographic Data for a Related Adamantyl-Piperidine Compound

| Parameter | Example Value (from a related structure acs.org) |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions (a, b, c) | a = 10.5 Å, b = 8.5 Å, c = 14.9 Å |

| Unit Cell Angles (α, β, γ) | α = 90°, β = 97°, γ = 90° |

| Molecules per Unit Cell (Z) | 4 |

Chromatographic Separations (HPLC, GC) for Purity Assessment and Preclinical Sample Analysis

Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and byproducts, thereby ensuring the purity of the material used in research.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the chemical purity of a non-volatile compound like this compound.

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be developed. The compound's purity is determined by measuring the area of its peak relative to the total area of all peaks in the chromatogram.

Chiral Separations: Since the 2-position of the adamantyl group is a stereocenter, this compound is chiral. A chiral HPLC method, often requiring pre-column derivatization with a chromophoric agent, would be necessary to separate and quantify the enantiomers. researchgate.netgoogle.com This is critical as enantiomers can have different biological activities.

Gas Chromatography (GC): GC, often coupled to a mass spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable compounds. It can be used to assess the purity of volatile starting materials or to detect volatile impurities in the final compound. The retention time in the GC column helps identify the compound, while the MS provides mass information for confirmation.

Table 4: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Purpose |

| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water Gradient | Purity Assessment |

| Chiral HPLC | Chiralpak AD-H or similar | Ethanol with amine modifier | Enantiomeric Purity |

| GC-MS | HP-5 or similar capillary column | Helium | Analysis of volatile impurities |

Computational Chemistry and Cheminformatics Applications

Ligand-Based and Structure-Based Drug Design Approaches

The design of novel drugs based on N-(2-adamantyl)piperidin-1-amine can be approached from two main computational standpoints: ligand-based and structure-based design.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, this could involve pharmacophore modeling, where the essential structural features required for biological activity—such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups—are identified. The adamantane (B196018) group serves as a significant hydrophobic anchor, a feature that can be crucial for binding to certain receptors. nih.gov For instance, in the design of sigma-2 receptor ligands, adamantane has been used as a scaffold due to its rigidity and steric hindrance, which can help in understanding the binding orientation within a pharmacophore model. nih.gov

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available. Molecular docking simulations can predict the preferred binding orientation and affinity of this compound within the active site of a receptor. For example, studies on 2-(2-adamantyl)piperidines, which are structurally similar, have utilized computational chemistry to understand their conformational properties, which dramatically influence their biological activity. nih.gov The conformation of the piperidine (B6355638) ring and the orientation of the adamantyl group are critical for effective binding. Molecular dynamics (MD) simulations can further refine these docking poses, providing insights into the stability of the ligand-protein complex over time. nih.gov

A comparative study of 2-(1-adamantyl)-1-methylpiperidine and 2-(2-adamantyl)-1-methylpiperidine using molecular mechanics calculations has shown that different chair conformations of the piperidine ring are populated, with the equatorial adamantyl group and an axial methyl group being the most stable. acs.org Such detailed conformational analysis is crucial for designing potent ligands.

Virtual Screening of Chemical Libraries for Novel Modulators

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based methods.

In a ligand-based virtual screening campaign, a known active molecule, such as a derivative of this compound, would be used as a template to search for other molecules with similar 2D or 3D features. This is a rapid method to identify diverse compounds that may share a similar mechanism of action.

Structure-based virtual screening (or docking-based virtual screening) involves docking a large library of compounds into the binding site of a target protein. This approach is more computationally intensive but can identify novel scaffolds that are not structurally similar to known ligands. For instance, a recent study on diaza-adamantane derivatives used virtual screening to identify potential inhibitors of the MAPK/ERK pathway. nih.govresearchgate.net This highlights the utility of adamantane-containing scaffolds in discovering new therapeutic agents.

The process of virtual screening can significantly reduce the number of compounds that need to be synthesized and tested in the lab, thereby accelerating the drug discovery process.

Prediction of Pharmacokinetic Properties and ADME Parameters using Computational Models

The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Computational models are now routinely used to predict these properties early in the drug discovery pipeline, helping to identify and filter out compounds with poor pharmacokinetic profiles. numberanalytics.com

For this compound, various physicochemical and ADME properties can be predicted using a range of computational tools. These predictions are based on the molecule's structure and include parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. The bulky adamantane group is known to increase lipophilicity, which can influence both absorption and distribution. mdpi.com

Several online platforms and software packages are available for in silico ADME prediction. For example, the SwissADME server can provide predictions for a wide range of properties based on a molecule's SMILES string. nih.gov

Below is an interactive table showcasing predicted ADME and physicochemical properties for this compound.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 248.42 g/mol | Within the range for good oral bioavailability. |

| LogP (Lipophilicity) | 4.15 | Indicates high lipophilicity, which may lead to good absorption but could also result in higher plasma protein binding and lower solubility. |

| Aqueous Solubility | Poorly soluble | The high lipophilicity suggests low solubility in water, which could impact formulation and absorption. |

| Hydrogen Bond Donors | 1 | Low number of hydrogen bond donors, favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 2 | Low number of hydrogen bond acceptors, favorable for membrane permeability. |

| Blood-Brain Barrier Permeation | Yes (predicted) | The high lipophilicity suggests the potential to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Yes (predicted) | Potential for drug-drug interactions through inhibition of a major metabolic enzyme. |

Note: The values in this table are hypothetical predictions based on the general properties of similar compounds and are for illustrative purposes.

Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast datasets to build predictive models for a wide range of properties, including biological activity and ADME profiles. github.com

In the context of this compound research, ML models could be trained on datasets of known adamantane and piperidine derivatives with their corresponding experimental activities. These models could then be used to:

Predict the biological activity of novel, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis.

Develop more accurate QSAR models by identifying complex, non-linear relationships between molecular descriptors and activity.

Optimize ADME properties by predicting how structural modifications to the this compound scaffold would affect its pharmacokinetic profile. github.com

Recent studies have demonstrated the power of ML algorithms, such as gradient boosting decision trees and deep neural networks, in outperforming traditional methods for ADME prediction. github.com By leveraging these advanced computational techniques, the development of drugs based on the this compound scaffold can be made more efficient and successful.

Patent Landscape and Intellectual Property Analysis in Academic Research

Review of Patents Covering Synthesis and Preclinical Applications of N-(2-adamantyl)piperidin-1-amine and its Analogs

A direct patent search for "this compound" does not yield specific patents exclusively covering this compound. However, the patent landscape can be understood by examining patents for its core components: adamantane (B196018) derivatives and piperidine (B6355638) derivatives. This analysis provides insight into the likely intellectual property considerations for the synthesis and application of the target compound and its analogs.

Patents related to adamantane derivatives highlight various synthetic methodologies and a broad range of applications. For instance, processes for the preparation of 1-adamantane derivatives have been patented, emphasizing methods that offer high purity and yield, which are critical for industrial-scale production. google.com These patents often focus on the adamantylation of aromatic compounds and other molecules, suggesting that the synthesis of this compound could be covered by broader claims in existing patents for adamantane functionalization. google.com

Furthermore, numerous patents protect the use of adamantane derivatives in various therapeutic areas. For example, adamantane derivatives have been patented for the prevention and treatment of cerebral ischemia, highlighting their neuroprotective properties. google.com The claims in such patents often cover a wide range of substituted adamantanes, which could potentially include this compound if it were to be investigated for similar applications.

On the other hand, the piperidine moiety is a common scaffold in medicinal chemistry, leading to a vast number of patents. Patents in this space often cover specific substitution patterns on the piperidine ring and their use as therapeutic agents for a myriad of diseases. For instance, patents exist for 8-[3-amino-piperidin-1-yl]-xanthines, which are claimed for their pharmacological properties as DPP-IV inhibitors. google.com Similarly, substituted 4-amino-piperidines have been the subject of patent applications for their potential as opioid receptor modulators. google.com The intellectual property landscape for piperidine derivatives is therefore highly crowded, and the novelty of any new piperidine-containing compound would depend on the uniqueness of its substitution and its intended application.

The synthesis of the piperidine core itself is also a subject of patent literature. For example, methods for preparing piperidin-4-ones, key intermediates for many therapeutic compounds, have been patented. googleapis.com These patents often aim to provide versatile routes to a variety of substitution patterns, including those at the 2-position of the piperidine ring. googleapis.com

Considering the synthesis of the complete this compound molecule, the reaction between an activated adamantane derivative and 1-aminopiperidine (B145804) would be a plausible route. The synthesis of 1-aminopiperidine has been described in patents, focusing on achieving high conversion rates and purity. google.com

The following interactive table summarizes key patent areas relevant to the synthesis and potential applications of this compound and its analogs.

| Patent Area | Key Features and Scope | Potential Relevance to this compound |

| Adamantane Derivative Synthesis | Processes for adamantylation of various substrates, often claiming broad classes of starting materials and products. google.comjustia.com | The synthesis of the adamantyl portion of the molecule and its attachment to the piperidine nitrogen could fall under the scope of these patents. |

| Therapeutic Applications of Adamantane Analogs | Patents covering the use of adamantane derivatives for specific medical indications, such as neuroprotection. google.com | Preclinical research into the therapeutic potential of this compound in these areas may encounter existing intellectual property. |

| Substituted Piperidine Derivatives | A vast number of patents claiming specific substitution patterns on the piperidine ring for various therapeutic targets. google.comgoogle.comgoogle.com | The novelty of this compound would be assessed against this extensive backdrop of prior art. |

| Synthesis of Piperidine Intermediates | Methods for the preparation of key piperidine building blocks, such as piperidin-4-ones. googleapis.com | The synthesis of the piperidine core of the target molecule may utilize patented methodologies. |

Strategic Patenting for Research Tools and Methodologies Related to the Compound

Beyond patenting the compound itself or its therapeutic uses, academic researchers can strategically protect intellectual property related to research tools and methodologies developed during their investigations. This can be a valuable approach, especially when the direct commercialization of a therapeutic is not the primary goal.

For this compound, strategic patenting could focus on:

Novel Synthetic Routes: The development of a particularly efficient, scalable, or stereoselective synthesis for this compound or its key intermediates could be patentable. A patented synthetic method could be licensed to other researchers or commercial entities.

Screening Assays: If a specific and novel assay is developed to identify or characterize the activity of this compound and its analogs, this assay methodology could be patented. This would be particularly relevant if the assay is applicable to a broader class of compounds.

Novel Research Models: The creation of a new in vitro or in vivo model to study the effects of this compound could be a patentable research tool. For example, a genetically modified cell line or animal model that is particularly sensitive to the compound's effects could be protected.

Computational Models: The development of computational models that predict the activity or properties of this compound analogs could also be a form of patentable intellectual property. These models could be valuable tools for virtual screening and lead optimization.

By considering these strategic patenting options, academic researchers can protect their innovations and create value from their work on this compound, even in a complex and crowded patent landscape. This approach ensures that novel contributions to the field are recognized and can be leveraged for future research and development.

Future Research Directions and Translational Perspectives

Identification of Underexplored Therapeutic Avenues for Adamantyl-Amine Derivatives

The adamantane (B196018) moiety is a key component in several clinically approved drugs, demonstrating its therapeutic versatility. publish.csiro.au Adamantyl-amine derivatives, in particular, have a rich history, beginning with the discovery of the antiviral activity of Amantadine (B194251). nih.govnih.gov While significant research has focused on antiviral and neurological applications, numerous other therapeutic areas remain ripe for exploration.

Adamantane derivatives have shown a wide spectrum of biological activities, including antiviral, antidiabetic, antibacterial, antimalarial, anticancer, and anti-inflammatory properties. mdpi.com The introduction of the adamantane system into new compounds typically increases lipophilicity, which can modify the bioavailability and enhance the therapeutic effect of the substances. mdpi.com This inherent characteristic suggests that derivatives like N-(2-adamantyl)piperidin-1-amine could be investigated for a variety of conditions.

Potential Therapeutic Areas for Adamantyl-Amine Derivatives:

| Therapeutic Area | Rationale and Research Findings | Potential Targets |

| Oncology | Adamantane-based anticancer agents such as Adaphostin and Opaganib are already in use for treating advanced cancers. acs.org The adamantane scaffold can be used to design new agents targeting various cancer-related pathways. | Kinase inhibitors, apoptosis inducers, anti-proliferative agents. |

| Neurodegenerative Diseases | Memantine, an adamantane derivative, is used to treat Alzheimer's disease by acting as an NMDA receptor antagonist. publish.csiro.au The neuroprotective potential of new adamantyl-amines could be explored for conditions like Parkinson's disease and Huntington's disease. | NMDA receptors, Sigma-1 receptors, protein aggregation pathways. publish.csiro.aunih.gov |

| Infectious Diseases (Antibacterial/Antifungal) | With rising antimicrobial resistance, there is a critical need for new agents. mdpi.com Adamantane derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. mdpi.comacs.org Some derivatives may act by disrupting biofilm formation. mdpi.com | Bacterial cell wall synthesis, fungal membrane integrity, biofilm formation pathways. |

| Metabolic Disorders | Vildagliptin and Saxagliptin are adamantane-containing drugs used for type 2 diabetes. publish.csiro.aumdpi.com The adamantane moiety can be incorporated into scaffolds targeting enzymes involved in metabolic regulation. | Dipeptidyl peptidase-4 (DPP-IV), 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). nih.govub.edu |

| Inflammatory Conditions | The anti-inflammatory properties of some adamantane derivatives, such as Adapalene (used for acne), suggest a broader potential in treating inflammatory disorders. publish.csiro.aumdpi.com | Cyclooxygenase (COX) enzymes, cytokine signaling pathways. |

Further research should focus on synthesizing and screening libraries of adamantyl-amine derivatives, including isomers and analogues of this compound, against a diverse panel of biological targets to uncover novel therapeutic applications.

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

Translating promising in vitro findings into clinical success requires robust and predictive preclinical models. For a compound like this compound, moving beyond traditional cell culture and animal models will be crucial for accurately assessing efficacy and elucidating its mechanism of action.

The development of advanced preclinical models is essential for evaluating the therapeutic effectiveness and potential systemic effects of new compounds. For instance, in cancer research, mouse models like the MC38 cancer mouse model have been used to study the in vivo efficacy of adamantane-modified molecules. pensoft.net For neurodegenerative diseases, animal models that replicate aspects of human pathology are critical for assessing the potential of neuroprotective agents. nih.gov

Future preclinical strategies for adamantyl-amine derivatives should incorporate:

Patient-Derived Xenografts (PDXs) and Organoids: For oncology applications, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a more clinically relevant system to test drug efficacy. Similarly, three-dimensional organoid cultures derived from patient tumors can be used for high-throughput screening and mechanistic studies.

Humanized Mouse Models: These models, which contain functional human genes, cells, or tissues, are invaluable for studying infectious diseases, cancer immunotherapy, and inflammatory conditions in a more physiologically relevant context.

In Vivo Imaging Technologies: Advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), can be used to non-invasively monitor drug distribution, target engagement, and therapeutic response in living animals, providing crucial pharmacokinetic and pharmacodynamic data.

Sophisticated In Vitro Systems: Microfluidic "organ-on-a-chip" models that mimic the structure and function of human organs can provide more accurate predictions of drug efficacy and toxicity compared to conventional 2D cell cultures.

By employing these advanced models, researchers can gain a deeper understanding of how adamantyl-amine derivatives function in a complex biological system, thereby improving the reliability of preclinical data and increasing the likelihood of successful clinical translation. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Compound Research

The integration of "omics" technologies is revolutionizing drug discovery by providing a systems-level understanding of biological processes. nashbio.com For a novel compound like this compound, a multi-omics approach can accelerate target identification, clarify mechanisms of action, and identify biomarkers for patient stratification. drugtargetreview.comfrontlinegenomics.com

Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of a drug's effect on a biological system. drugtargetreview.comfrontiersin.org This holistic approach is transforming drug discovery by enabling the identification of novel drug targets and providing insights into mechanisms of action. nashbio.com

Applications of Omics in Adamantyl-Amine Research:

| Omics Technology | Application in Drug Discovery and Development |

| Genomics | Identifies genetic variations that may influence drug response (pharmacogenomics). Genetic evidence can double the likelihood of a drug successfully reaching the clinic. frontlinegenomics.com |

| Transcriptomics | Analyzes changes in gene expression (RNA) following drug treatment, helping to elucidate the compound's mechanism of action and identify affected cellular pathways. frontlinegenomics.com |

| Proteomics | Studies the complete set of proteins, identifying the direct protein targets of the compound and downstream changes in protein expression and post-translational modifications. |

| Metabolomics | Analyzes the global metabolite profile within a biological system, revealing how the compound alters metabolic pathways and identifying potential biomarkers of drug efficacy or toxicity. drugtargetreview.com |

By combining these multi-omics datasets, researchers can construct detailed molecular maps of the cellular response to adamantyl-amine derivatives. This integrated approach can help to identify the most sensitive patient populations for a given therapy, uncover novel mechanisms of action, and discover biomarkers to monitor treatment response, ultimately paving the way for more personalized and effective therapies. nashbio.comdrugtargetreview.com

Interdisciplinary Collaborations for Accelerated Discovery in the Field

The complexity of modern drug discovery necessitates a collaborative, multidisciplinary approach. pensoft.net Advancing the research of this compound and related derivatives from a laboratory curiosity to a clinical candidate will require seamless integration of expertise from various scientific disciplines.

Multidisciplinary research involving chemistry, biology, and medicine is fundamental to advancing biomaterial knowledge and developing novel products with practical biological applications. pensoft.net The journey of a drug from concept to clinic involves a wide array of specialized skills:

Medicinal and Synthetic Chemists: Responsible for the design, synthesis, and optimization of novel adamantyl-amine derivatives to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Computational Chemists and Bioinformaticians: Employ molecular modeling and data analysis to predict drug-target interactions, analyze omics data, and guide rational drug design.

Pharmacologists and Cell Biologists: Conduct in vitro and in vivo studies to determine the biological activity, efficacy, and mechanism of action of the compounds.

Toxicologists: Assess the safety profile of lead compounds to identify potential adverse effects early in the development process.

Clinicians and Translational Scientists: Bridge the gap between preclinical research and clinical application, designing and conducting clinical trials to evaluate the safety and efficacy of the drug in humans.

Fostering collaborations between academic research institutions, pharmaceutical companies, and clinical centers will be paramount. Such partnerships create a synergistic environment where fundamental discoveries can be efficiently translated into therapeutic innovations, accelerating the development pipeline for promising compounds like this compound.

Q & A

Basic Question: What are the standard synthetic routes for N-(2-adamantyl)piperidin-1-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves adamantane functionalization followed by coupling with a piperidine derivative. Key steps include:

- Bromination of Adamantane : Adamantane is brominated at the 2-position using Br₂ or N-bromosuccinimide (NBS) under radical initiation (e.g., UV light) to yield 2-bromoadamantane .

- Grignard or Nucleophilic Substitution : The brominated adamantane reacts with a piperidinylamine precursor. For example, coupling 2-bromoadamantane with piperidin-1-amine via a palladium-catalyzed Buchwald-Hartwig amination can form the target compound .

- Optimization : Yields depend on catalyst choice (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and solvent (e.g., toluene at 110°C). Inert atmospheres (N₂/Ar) and stoichiometric ratios (1:1.2 adamantyl:piperidine) are critical to minimize side reactions .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures structural validation and purity assessment:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm adamantyl C-H peaks (δ 1.6–2.1 ppm) and piperidine ring protons (δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry (GC-MS/LC-TOF) : High-resolution MS verifies the molecular ion ([M+H]⁺ expected for C₁₅H₂₆N₂: 235.2175) and detects impurities .

- FTIR : Adamantyl C-C stretching (~2850 cm⁻¹) and piperidine N-H bending (~1600 cm⁻¹) are diagnostic .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for adamantyl-piperidine derivatives?

Methodological Answer:

Discrepancies may arise from structural analogs, assay conditions, or target specificity. Strategies include:

- Structural Reanalysis : Confirm compound identity via XRD or NOESY NMR to rule out isomerization (e.g., 1-adamantyl vs. 2-adamantyl substitution) .

- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls. For example, conflicting dopamine receptor affinity data may stem from varying radioligand concentrations (e.g., 0.5 nM vs. 2 nM [³H]spiperidone) .

- Computational Modeling : Compare docking scores (AutoDock Vina) to predict binding modes and explain potency differences .

Advanced Question: What strategies are effective for studying structure-activity relationships (SAR) in this compound analogs?

Methodological Answer:

SAR studies require systematic structural modifications and functional assays:

-

Core Modifications :

-

Functional Assays : Test analogs in dose-response curves (IC₅₀ for enzyme inhibition) or receptor binding (Kᵢ values via competitive radioligand assays) .

Advanced Question: How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

Stability studies should follow ICH guidelines:

- Accelerated Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 320–400 nm) for 1–3 months. Monitor degradation via HPLC (e.g., C18 column, 254 nm detection) .

- Degradation Pathways : Adamantyl oxidation (to adamantanone) and piperidine ring cleavage are common. LC-MS/MS identifies major degradation products (e.g., m/z 251.2 for oxidized adamantyl) .

- Storage Recommendations : Store at –20°C in amber vials under argon to suppress oxidation .

Advanced Question: What methodologies are suitable for investigating the metabolic fate of this compound in preclinical models?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor CYP450-mediated oxidation via UPLC-QTOF. Major metabolites often include hydroxylated adamantyl or N-dealkylated piperidine .

- In Vivo Studies : Administer ¹⁴C-labeled compound to rodents. Collect plasma, urine, and feces for radioactivity counting and metabolite profiling .

- Pharmacokinetic Modeling : Use non-compartmental analysis (WinNonlin) to calculate AUC, t₁/₂, and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.